2-oxo-N-(3-(2-phenylmorpholino)propyl)-2H-chromene-3-carboxamide
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Overview
Description
2-oxo-N-(3-(2-phenylmorpholino)propyl)-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-(3-(2-phenylmorpholino)propyl)-2H-chromene-3-carboxamide typically involves multiple steps, starting with the preparation of the chromene core. One common method involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base to form the chromene ring. The morpholine ring is then introduced through a nucleophilic substitution reaction with 2-phenylmorpholine. The final step involves the formation of the carboxamide group through an amide coupling reaction using appropriate reagents such as carbodiimides .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-oxo-N-(3-(2-phenylmorpholino)propyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the chromene or morpholine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce reduced chromene or morpholine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties could be explored for treating various diseases.
Mechanism of Action
The mechanism of action of 2-oxo-N-(3-(2-phenylmorpholino)propyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The chromene core may interact with enzymes or receptors, while the morpholine ring could enhance binding affinity or selectivity. The compound may modulate signaling pathways or inhibit specific enzymes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-oxo-2-substituted-phenylethan-1-yl derivatives: These compounds share a similar chromene core but differ in their substituents, leading to variations in their biological activities.
Imidazole derivatives: These compounds contain a different heterocyclic ring but may exhibit similar biological properties due to their structural similarities.
Thiazole derivatives: These compounds also feature a heterocyclic ring and have been studied for their medicinal properties.
Uniqueness
2-oxo-N-(3-(2-phenylmorpholino)propyl)-2H-chromene-3-carboxamide is unique due to its combination of a chromene core, morpholine ring, and phenyl group. This unique structure may confer distinct biological activities and make it a valuable compound for further research and development.
Properties
IUPAC Name |
2-oxo-N-[3-(2-phenylmorpholin-4-yl)propyl]chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c26-22(19-15-18-9-4-5-10-20(18)29-23(19)27)24-11-6-12-25-13-14-28-21(16-25)17-7-2-1-3-8-17/h1-5,7-10,15,21H,6,11-14,16H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFSNUPJAVPMME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCNC(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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